

# A Technical Guide to Tacrolimus-13C,D2: Commercial Availability and Application in Research

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## Compound of Interest

Compound Name: Tacrolimus-13C,D2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Tacrolimus-13C,D2**, a stable isotope-labeled internal standard crucial for the accurate quantification of tacrolimus in biological matrices. This document details its application in therapeutic drug monitoring (TDM) and other research contexts, offering comprehensive experimental protocols and insights into its mechanism of action.

## Commercial Availability and Supplier Specifications

**Tacrolimus-13C,D2** is available from several commercial suppliers, primarily as a reference standard for research use. The product is typically supplied as a solid and requires reconstitution in an appropriate solvent. Key specifications from various suppliers are summarized below.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Isotopic Enrichment
MedChemExpress	Tacrolimus-13C,d2	1356841-89-8	C <sub>43</sub> <sup>13</sup> CH <sub>67</sub> D <sub>2</sub> NO <sub>12</sub>	807.02	Not specified
Cayman Chemical	FK-506-13C-d2	1356841-89-8	C <sub>43</sub> [ <sup>13</sup> C]H <sub>67</sub> D <sub>2</sub> NO <sub>12</sub>	807.0	≥98% deuterated forms (d <sub>1</sub> -d <sub>2</sub> ); ≤2% d <sub>0</sub>
Clinivex	FK-506-13C,D2 (Major)	1356841-89-8	Not specified	Not specified	>85%
Simson Pharma	Tacrolimus-13C-D2	1356841-89-8	Not specified	Not specified	Certificate of Analysis provided
ESS Expert Synthesis Solutions	Tacrolimus-13C, D2 (major)	1356841-89-8	C <sub>43</sub> <sup>13</sup> CH <sub>67</sub> D <sub>2</sub> NO <sub>12</sub>	807.02	98.4% by HPLC; 99% atom <sup>13</sup> C; >85% atom D
Acanthus Research	Tacrolimus-13C,D2	Not specified	C <sub>43</sub> <sup>13</sup> CH <sub>67</sub> D <sub>2</sub> NO <sub>12</sub>	Not specified	Not specified
Santa Cruz Biotechnology	FK-506-13C, D2 (Major)	1356841-89-8	C <sub>43</sub> ( <sup>13</sup> C)H <sub>67</sub> D <sub>2</sub> NO <sub>12</sub>	807.02	≥88%
Venkatasai Life Sciences	Tacrolimus-13C,D2	1356841-89-8	Not specified	Not specified	Not specified
Alentris Research	Tacrolimus-13C,D2	1356841-89-8	C <sub>43</sub> <sup>13</sup> CH <sub>67</sub> D <sub>2</sub> NO <sub>12</sub>	807	Not specified

## Application in Quantitative Analysis: Experimental Protocol

**Tacrolimus-13C,D2** is predominantly used as an internal standard (IS) for the quantification of tacrolimus in biological samples, most commonly whole blood, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, leading to high accuracy and precision.

## Preparation of Stock and Working Solutions

- **Tacrolimus-13C,D2 Stock Solution:** Prepare a stock solution of **Tacrolimus-13C,D2** in methanol at a concentration of 10 µg/mL.[1]
- **Tacrolimus Stock Solution (for calibration curve):** Prepare a stock solution of unlabeled tacrolimus in methanol at a concentration of 1 mg/mL.[1]
- **Internal Standard Working Solution:** Dilute the **Tacrolimus-13C,D2** stock solution with a mixture of methanol and 0.1 M zinc sulfate solution (e.g., 2:1 v/v) to a final concentration of approximately 0.8 µg/mL.[2] The optimal concentration may need to be adjusted based on instrument sensitivity.
- **Calibration and Quality Control (QC) Samples:** Prepare a series of calibration standards and QC samples by spiking drug-free whole blood with known concentrations of unlabeled tacrolimus.[2][3] The typical calibration range is 0.5-60 ng/mL.[3]

## Sample Preparation: Protein Precipitation

- To 50 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.[4]
- Add 350 µL of a protein precipitation solution, such as a mixture of acetonitrile, methanol, and 0.1 M zinc sulfate.[4] A common mixture is methanol/0.2 M ZnSO<sub>4</sub> in water (7:3, v:v).[1]
- Vortex the mixture thoroughly to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.[1]
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used.[\[5\]](#)
  - Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is commonly employed.
  - Column Temperature: Maintain the column at an elevated temperature, for instance, 65 °C, to ensure sharp peaks.[\[1\]](#)
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
  - Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions to monitor are:
    - Tacrolimus: The  $[M+NH_4]^+$  adduct is often monitored with a transition of  $m/z$  821.5 → 768.4.[\[6\]](#) Another reported transition for the  $[M+Na]^+$  adduct is  $m/z$  826.6 → 616.2.[\[1\]](#)
    - **Tacrolimus-13C,D2**: For the  $[M+NH_4]^+$  adduct, the transition is  $m/z$  824.6 → 771.5.[\[6\]](#) [\[7\]](#) For the  $[M+Na]^+$  adduct, the transition is  $m/z$  829.6 → 619.2.[\[1\]](#)
  - Data Analysis: The concentration of tacrolimus in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

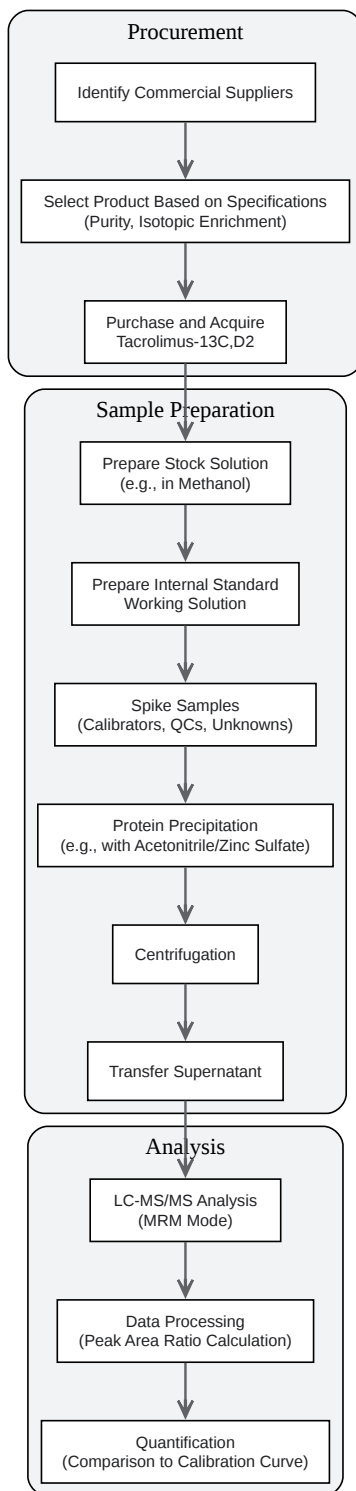
## Mechanism of Action of Tacrolimus: The Calcineurin Signaling Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Binding to FKBP12: Tacrolimus readily enters T-cells and binds to the immunophilin FK506-binding protein 12 (FKBP12).[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Formation of an Inhibitory Complex: The resulting Tacrolimus-FKBP12 complex then interacts with and inhibits the calcium-dependent serine/threonine phosphatase, calcineurin. [\[8\]](#)[\[14\]](#)
- Inhibition of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[\[8\]](#)[\[15\]](#) By inhibiting calcineurin, the Tacrolimus-FKBP12 complex prevents the dephosphorylation of NFAT.
- Prevention of NFAT Translocation: Phosphorylated NFAT cannot translocate to the nucleus.
- Suppression of Gene Transcription: The inhibition of NFAT translocation prevents the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). [\[8\]](#)[\[9\]](#)
- Immunosuppression: The lack of IL-2 production leads to a suppression of the T-cell mediated immune response.

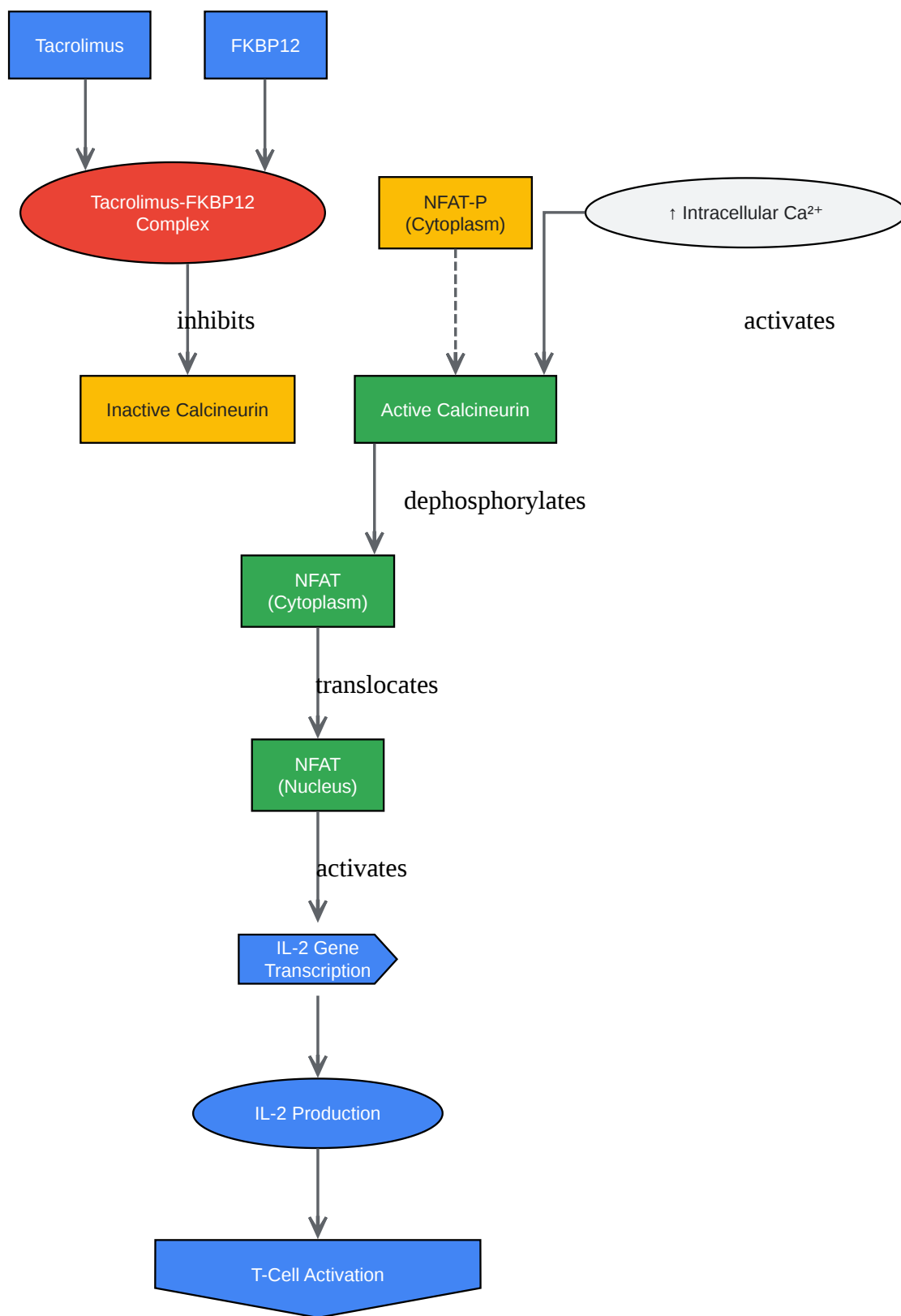
## Visualizing Workflows and Pathways

To further elucidate the practical and theoretical aspects of working with **Tacrolimus-13C,D2**, the following diagrams have been generated.



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Caption: Workflow for the procurement and use of **Tacrolimus-13C,D2**.



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Caption: Tacrolimus mechanism of action via the calcineurin pathway.

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